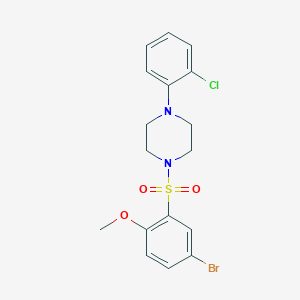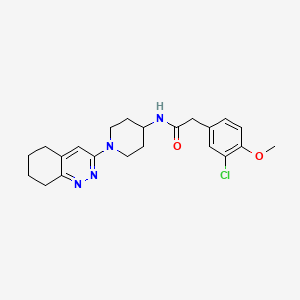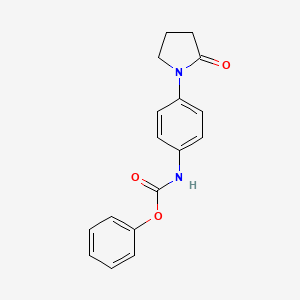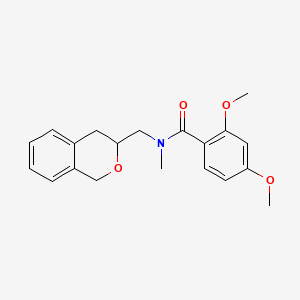
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives, which have been studied for their effects on the central nervous system.
作用機序
The exact mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. For example, one study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine increased the expression of genes related to neuroplasticity and synaptic function in the hippocampus of rats.
実験室実験の利点と制限
One advantage of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in scientific research is that it is a highly selective antagonist of the 5-HT1A receptor. This means that its effects can be more specifically targeted than other compounds that may have broader effects on neurotransmitter systems. However, one limitation of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are a number of potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Further studies in animal models could help to elucidate the compound's mechanism of action and potential therapeutic applications. Additionally, research could be conducted to investigate the safety and efficacy of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in humans, with the ultimate goal of developing a new treatment for these common mental health disorders.
合成法
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been described in detail in scientific literature.
科学的研究の応用
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the compound's effects on anxiety and depression. In a study conducted on rats, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine was found to reduce anxiety-like behavior and increase social interaction. Another study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine had antidepressant-like effects in mice.
特性
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPIKCFVRUIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

